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Abstract
Notoginsenoside R1 (NG-R1), a prominent saponin isolated from the traditional Chinese

medicine Panax notoginseng, has garnered significant scientific attention for its diverse

pharmacological activities. Historically used to promote blood circulation and resolve blood

stasis, modern research has elucidated the molecular mechanisms underlying its therapeutic

potential. This technical guide provides an in-depth analysis of the role of NG-R1, focusing on

its quantitative pharmacological data, detailed experimental protocols for its evaluation, and the

intricate signaling pathways it modulates. This document is intended to serve as a

comprehensive resource for researchers, scientists, and professionals in the field of drug

development who are investigating the therapeutic applications of this potent natural

compound.

Introduction
Panax notoginseng, also known as "Sanqi" or "Tianqi," has been a cornerstone of traditional

Chinese medicine for centuries. Its medicinal properties are largely attributed to a class of

saponins known as ginsenosides. Among these, Notoginsenoside R1 (NG-R1) is a key

bioactive constituent, demonstrating a wide spectrum of pharmacological effects, including

neuroprotective, cardioprotective, anti-inflammatory, and antioxidant activities.[1] This guide

synthesizes the current scientific understanding of NG-R1, providing a technical overview of its

mechanisms of action and methodologies for its study.
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Quantitative Pharmacological Data
The following tables summarize the quantitative data from various in vitro and in vivo studies,

highlighting the dose-dependent effects of Notoginsenoside R1.

Table 1: In Vitro Efficacy of Notoginsenoside R1
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Cell Line Model/Assay
Concentration
Range

Key Findings Reference(s)

PC12
H₂O₂-induced

oxidative stress
1-100 μM

Dose-

dependently

protected against

cell death and

apoptosis.

[2]

PC12

Amyloid-β

(Aβ₂₅₋₃₅)-

induced injury

250-1,000 µg/ml

Significantly

increased cell

viability in a

dose-dependent

manner.

[3]

H9c2
Hypoxia/Reoxyg

enation (H/R)
5-20 μM

Inhibited H/R-

induced

apoptosis in a

concentration-

dependent

manner.

[2]

H9c2

Palmitic acid-

induced

lipotoxicity

2.5-80 μmol/L

Increased cell

viability in a

dose-dependent

manner.

[4]

AC16

Lipopolysacchari

de (LPS)

stimulation

50-100 µg/ml

Increased cell

viability after

LPS-induced

injury.

[5]

MCF-7
Breast cancer

cell proliferation
75-150 μmol/L

IC50 at 24h was

148.9 μmol/L.
[6]

Table 2: In Vivo Efficacy of Notoginsenoside R1
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Animal Model Disease Model Dosage Key Findings Reference(s)

Rats

Middle Cerebral

Artery Occlusion

(MCAO)

10, 20, 40 mg/kg

(i.p.)

20 mg/kg

significantly

reduced infarct

volume and

neuronal loss.

[7]

Mice

Myocardial

Ischemia/Reperf

usion (MI/R)

25 mg/kg (i.p.)

Significantly

decreased

myocardial

infarction area.

[8]

Rats

Renal

Ischemia/Reperf

usion

50 mg/kg (i.p.)

Attenuated renal

dysfunction and

suppressed

inflammatory

responses.

[9]

Mice

Sepsis-induced

cardiomyopathy

(CLP model)

25 mg/kg (i.p.)

Increased 24h

and 7-day

survival rates.

[10]

Mice

Paclitaxel-

induced

neuropathic pain

2.5, 5, 10 mg/kg

(i.p.)

Prevented

mechanical

allodynia in a

dose-dependent

manner.

[11]

Key Signaling Pathways Modulated by
Notoginsenoside R1
Notoginsenoside R1 exerts its therapeutic effects by modulating several critical signaling

pathways. Its action is often initiated by binding to estrogen receptors, which triggers a cascade

of downstream events.

PI3K/Akt Signaling Pathway
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The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival,

proliferation, and apoptosis. NG-R1 has been shown to activate this pathway, leading to the

phosphorylation and activation of Akt.[1] This activation contributes to its neuroprotective and

cardioprotective effects by inhibiting apoptosis and promoting cell survival.[12]
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PI3K/Akt pathway activation by Notoginsenoside R1.

Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE)

pathway is the primary cellular defense mechanism against oxidative stress. NG-R1 activates

Nrf2, promoting its translocation to the nucleus where it binds to the ARE and upregulates the

expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[7][13] This mechanism

is central to the antioxidant properties of NG-R1.
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Nrf2/ARE pathway activation by Notoginsenoside R1.

NF-κB Signaling Pathway
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The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In

pathological conditions, the activation of NF-κB leads to the production of pro-inflammatory

cytokines. NG-R1 has been demonstrated to inhibit the activation of the NF-κB pathway,

thereby exerting its anti-inflammatory effects.[1] This inhibition is often mediated through the

PI3K/Akt pathway, which can suppress NF-κB activation.[12]
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NF-κB pathway inhibition by Notoginsenoside R1.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate

the pharmacological effects of Notoginsenoside R1.

In Vitro Neuroprotection Assay using PC12 Cells
Objective: To assess the protective effect of NG-R1 against oxidative stress-induced cell death

in a neuronal cell line.

Experimental Workflow:
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1. Seed PC12 cells in 96-well plates

2. Differentiate cells with NGF (50 ng/mL) for 48h

3. Pre-treat with NG-R1 (1-100 µM) for 24h

4. Induce oxidative stress with H₂O₂ (200 µM) for 6h

5. Assess cell viability using MTT assay

6. Measure absorbance at 570 nm

Click to download full resolution via product page

Workflow for in vitro neuroprotection assay.

Materials:

PC12 cell line

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Horse Serum (HS)

Penicillin-Streptomycin solution
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Nerve Growth Factor (NGF)

Notoginsenoside R1 (NG-R1)

Hydrogen peroxide (H₂O₂)

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

Dimethyl sulfoxide (DMSO)

96-well plates

Protocol:

Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well.

Differentiation: After 24 hours, replace the medium with DMEM containing 1% HS and 50

ng/mL NGF to induce differentiation for 48 hours.

NG-R1 Treatment: Pre-treat the differentiated cells with various concentrations of NG-R1

(e.g., 1, 10, 50, 100 µM) for 24 hours.

Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM and incubate for 6

hours.

MTT Assay:

Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium)

to each well.

Incubate for 4 hours at 37°C.

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan

crystals.
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Shake the plate for 10 minutes to ensure complete dissolution.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability

is expressed as a percentage of the control group.

In Vivo Cardioprotection Assay in a Myocardial
Ischemia/Reperfusion (MI/R) Model
Objective: To evaluate the cardioprotective effects of NG-R1 in a rat model of MI/R injury.

Experimental Workflow:

1. Anesthetize rats and perform thoracotomy

2. Ligate the left anterior descending (LAD) coronary artery for 30 min

3. Administer NG-R1 (e.g., 25 mg/kg, i.p.) or vehicle

4. Remove the ligature to allow reperfusion for 24h

5. Harvest hearts and perform TTC staining

6. Quantify infarct size

Click to download full resolution via product page
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Workflow for in vivo cardioprotection assay.

Materials:

Male Sprague-Dawley rats (250-300 g)

Anesthetics (e.g., sodium pentobarbital)

Surgical instruments

Ventilator

Notoginsenoside R1 (NG-R1)

Saline (vehicle)

2,3,5-triphenyltetrazolium chloride (TTC)

Formalin

Protocol:

Animal Preparation: Anesthetize the rats and connect them to a ventilator.

Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior

descending (LAD) coronary artery with a suture.

Ischemia: Induce myocardial ischemia by tightening the suture for 30 minutes.

Drug Administration: Administer NG-R1 (e.g., 25 mg/kg, intraperitoneally) or an equal volume

of saline (vehicle) at the onset of reperfusion.

Reperfusion: Release the suture to allow for 24 hours of reperfusion.

Infarct Size Measurement:

Re-anesthetize the rats and excise the hearts.

Slice the ventricles into 2 mm thick sections.
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Incubate the slices in 1% TTC solution at 37°C for 15 minutes.

Fix the stained slices in 10% formalin.

The viable myocardium will stain red, while the infarcted area will appear pale white.

Data Analysis: Photograph the heart slices and calculate the infarct size as a percentage of

the total ventricular area.

Conclusion and Future Directions
Notoginsenoside R1, a key active component of Panax notoginseng, demonstrates significant

therapeutic potential across a range of disease models. Its multifaceted mechanism of action,

involving the modulation of critical signaling pathways such as PI3K/Akt, Nrf2/ARE, and NF-κB,

underscores its promise as a lead compound for the development of novel therapeutics. The

quantitative data and experimental protocols presented in this guide provide a solid foundation

for further research into the clinical applications of NG-R1. Future studies should focus on

optimizing its bioavailability, further elucidating its molecular targets, and conducting well-

designed clinical trials to validate its efficacy and safety in human populations. The continued

investigation of this remarkable compound from the armamentarium of traditional Chinese

medicine holds great promise for addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen, stimulates
insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt pathway -
PubMed [pubmed.ncbi.nlm.nih.gov]

2. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by
Important Molecules and Microbes Lost from the Modern Western Diet - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b3029983?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39399466/
https://pubmed.ncbi.nlm.nih.gov/39399466/
https://pubmed.ncbi.nlm.nih.gov/39399466/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4757558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4757558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4757558/
https://www.researchgate.net/publication/339102137_Focus_on_Notoginsenoside_R1_in_Metabolism_and_Prevention_Against_Human_Diseases
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Pharmacological properties and mechanisms of Notoginsenoside R1 in ischemia-
reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

5. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung
cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing
SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

8. broadpharm.com [broadpharm.com]

9. Frontiers | Notoginsenoside R1, a metabolite from Panax notoginseng (Burkill) F.H.Chen,
stimulates insulin secretion through activation of phosphatidylinositol 3-kinase (PI3K)/Akt
pathway [frontiersin.org]

10. Notoginsenoside R1 Protects Against Diabetic Cardiomyopathy Through Activating
Estrogen Receptor α and Its Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

11. Notoginsenoside R1 Protects against Neonatal Cerebral Hypoxic-Ischemic Injury through
Estrogen Receptor-Dependent Activation of Endoplasmic Reticulum Stress Pathways -
PubMed [pubmed.ncbi.nlm.nih.gov]

12. Notoginsenoside R1 attenuates cardiac dysfunction in endotoxemic mice: an insight into
oestrogen receptor activation and PI3K/Akt signalling - PMC [pmc.ncbi.nlm.nih.gov]

13. Notoginsenoside R1-mediated neuroprotection involves estrogen receptor-dependent
crosstalk between Akt and ERK1/2 pathways: a novel mechanism of Nrf2/ARE signaling
activation - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Multifaceted Role of Notoginsenoside R1 in
Traditional Chinese Medicine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3029983#role-of-quinquenoside-r1-in-
traditional-chinese-medicine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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